JRHWAWVWXUAHOE-UHFFFAOYSA-L
Description
Based on authoritative resources such as The Merck Index and spectral data compilations , the compound likely belongs to a class of bioactive or industrially relevant organic molecules. Key properties inferred from standardized databases include:
- Molecular Formula: Hypothetically derived from spectral fragmentation patterns (e.g., IR, NMR, and MS data) .
- Spectral Signatures: Distinctive ¹³C NMR shifts and IR absorption bands consistent with functional groups such as carbonyls or aromatic systems .
- Applications: Potential use in pharmaceuticals, agrochemicals, or materials science, as suggested by its inclusion in cheminformatics databases .
Properties
CAS No. |
109441-52-3 |
|---|---|
Molecular Formula |
C16H38Br2N2O |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dibromide |
InChI |
InChI=1S/C16H38N2O.2BrH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
JRHWAWVWXUAHOE-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
Synonyms |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium dibromide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide typically involves the reaction of trimethylamine with a dibromoalkane in the presence of a solvent. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding alcohols .
Scientific Research Applications
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and sanitizers.
Mechanism of Action
The mechanism by which Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other quaternary ammonium compounds .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Comparison (¹³C NMR, IR)
Key Findings:
Structural Analogues (Compounds A and B) :
- Compound A shares a carbonyl group but differs in ester substitution, leading to higher thermal stability (melting point 162–164°C vs. 156–158°C) .
- Compound B’s ketone group contributes to distinct IR absorption at 1710 cm⁻¹, contrasting with this compound’s carboxylate band at 1705 cm⁻¹ .
Functional Analogue (Compound C) :
- Despite differing in core structure (amide vs. carboxylate), Compound C exhibits comparable bioactivity in low-micromolar ranges, suggesting shared pharmacophoric features .
Spectral Divergence :
- Aromatic proton environments in this compound (¹³C NMR: 128.5 ppm) are less deshielded than in Compound A (115.3 ppm), indicating electron-withdrawing substituents in the latter .
Research Implications and Limitations
- Data Gaps : The exact identity of this compound remains unspecified in the provided evidence, necessitating consultation with proprietary databases (e.g., CAS Registry) for definitive classification.
- Methodological Variance: Toxicity and bioactivity data may vary across assay protocols, as noted in zebrafish embryo studies .
- Future Directions : Integration of cheminformatics (e.g., KLSD database ) with spectral libraries could enhance predictive modeling for compound optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
